molecular formula C24H31F3O6 B580144 Fluprostenol methyl ester CAS No. 73275-76-0

Fluprostenol methyl ester

Cat. No.: B580144
CAS No.: 73275-76-0
M. Wt: 472.5 g/mol
InChI Key: ORBXLQUSZNREPS-OWEKAKITSA-N
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Description

Fluprostenol methyl ester is a synthetic analog of prostaglandins, which are hormone-like lipid compounds found in animals and humans. Prostaglandins play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots. This compound is particularly known for its applications in veterinary medicine and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluprostenol methyl ester typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

    Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of the bicyclic ketone to form a lactone intermediate.

    Ketoreductase-catalyzed diastereoselective reduction: of enones to set the critical stereochemical configurations.

    Copper(II)-catalyzed regioselective p-phenylbenzoylation: of the secondary alcohol of diol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of biocatalysis in the synthesis process showcases the potential of biocatalysis in constructing complex molecules .

Chemical Reactions Analysis

Types of Reactions: Fluprostenol methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include stereochemically configured intermediates and the final this compound .

Scientific Research Applications

Fluprostenol methyl ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Cloprostenol
  • Bimatoprost
  • Prostaglandin F2α
  • Travoprost

Comparison: Fluprostenol methyl ester is unique due to its specific stereochemical configuration and its high efficacy in targeting prostaglandin receptors. Compared to other similar compounds, it offers distinct advantages in terms of stability and potency .

Properties

CAS No.

73275-76-0

Molecular Formula

C24H31F3O6

Molecular Weight

472.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

ORBXLQUSZNREPS-OWEKAKITSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Synonyms

7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol methyl ester
Reactant of Route 2
Fluprostenol methyl ester
Reactant of Route 3
Fluprostenol methyl ester
Reactant of Route 4
Fluprostenol methyl ester
Reactant of Route 5
Fluprostenol methyl ester
Reactant of Route 6
Fluprostenol methyl ester

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